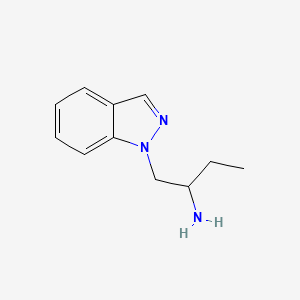

1-(1H-indazol-1-yl)butan-2-amine

Description

Overview of Substituted Indazoles in Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, serves as a crucial scaffold in medicinal chemistry. nih.govwikipedia.org Its derivatives are largely synthetic, with naturally occurring indazoles being relatively rare. wikipedia.orgpnrjournal.com The significance of substituted indazoles lies in their wide array of pharmacological properties. nih.govorientjchem.org Researchers have extensively investigated these compounds, leading to the development of various therapeutic agents. pnrjournal.comresearchgate.net

The versatility of the indazole nucleus allows for substitutions at various positions, leading to a vast library of derivatives with distinct biological profiles. nih.gov These compounds have been explored for their potential as anti-inflammatory, antimicrobial, and antitumor agents, among other applications. orientjchem.orgresearchgate.net The ability to modify the indazole core and its substituents enables chemists to fine-tune the molecule's properties, a key aspect of modern drug design and discovery. orientjchem.orgsmolecule.com

Structural Characteristics of 1-(1H-Indazol-1-yl)butan-2-amine

The molecular structure of this compound is defined by an indazole ring system where the nitrogen at position 1 (N1) is connected to a butan-2-amine moiety. This specific arrangement gives rise to several key structural features. The indazole core itself is an aromatic system, influencing the compound's electronic properties and potential for molecular interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15N3 |

| Molecular Weight | 189.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(N)CN1N=CC2=C1C=CC=C2 |

| InChI Key | VDYALPFIGWDEOR-UHFFFAOYSA-N |

This data is compiled from available chemical databases. smolecule.combldpharm.com

Historical Context of Related Indazole Compound Synthesis and Study

The study of indazoles dates back to the work of Emil Fischer, who first described the indazole ring system as a pyrazole ring fused to a benzene ring. researchgate.net Since this initial discovery, numerous synthetic methods have been developed to construct and functionalize the indazole scaffold.

Early synthetic routes often involved cyclization reactions of appropriately substituted benzene derivatives. researchgate.net Over the years, more sophisticated and efficient methods have emerged, including metal-catalyzed cross-coupling reactions and intramolecular C-H amination, which offer greater control over regioselectivity and functional group tolerance. nih.gov The synthesis of N-substituted indazoles, such as this compound, typically involves the alkylation of the indazole nitrogen. A common challenge in this process is controlling the regioselectivity of the alkylation, as both the N1 and N2 positions of the indazole ring are potential sites for substitution. nih.gov Research has shown that the reaction conditions and the nature of the starting materials can influence the ratio of N1 to N2 isomers formed. nih.gov

The ongoing development of synthetic methodologies continues to facilitate the exploration of new indazole derivatives and their potential applications in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

1-indazol-1-ylbutan-2-amine |

InChI |

InChI=1S/C11H15N3/c1-2-10(12)8-14-11-6-4-3-5-9(11)7-13-14/h3-7,10H,2,8,12H2,1H3 |

InChI Key |

JPOFTKMFIIRAEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1C2=CC=CC=C2C=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Indazol 1 Yl Butan 2 Amine

Retrosynthetic Analysis of 1-(1H-Indazol-1-yl)butan-2-amine

Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify potential starting materials. amazonaws.com For this compound, two primary disconnections are evident.

The most logical disconnection is at the N1-C1' bond (the bond between the indazole nitrogen and the butan-2-amine side chain). This disconnection suggests that the molecule can be assembled from an indazole nucleophile and a suitable four-carbon electrophile. This leads to 1H-indazole and a C4 synthon such as 1-halobutan-2-one or a related derivative.

A subsequent disconnection focuses on the C2'-N bond of the side chain. This suggests that the amine group can be installed late in the synthesis from a ketone precursor. This two-step approach involves an initial N-alkylation to form 1-(1H-indazol-1-yl)butan-2-one , followed by the conversion of the ketone group into the desired amine. This latter transformation can be achieved through various methods, such as reductive amination. libretexts.org

Approaches to the 1-Substituted Indazole Core

The indazole ring system can be alkylated at either the N1 or N2 position, and achieving selectivity is a common challenge in synthetic chemistry. nih.govbeilstein-journals.org Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, methods have been developed to favor substitution at the N1 position. nih.govchemicalbook.com

Direct alkylation of 1H-indazole with an alkyl halide often results in a mixture of N1 and N2 substituted products, with the ratio depending heavily on the reaction conditions. beilstein-journals.org The choice of base, solvent, and the electronic nature of substituents on the indazole ring all play a crucial role in directing the regioselectivity.

Key findings from various studies include:

The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent has been shown to be a promising system for achieving high N1 selectivity. nih.govbeilstein-journals.org This protocol has been found to tolerate a variety of alkylating agents, including primary alkyl halides. nih.gov

Mitsunobu conditions, in contrast, have been observed to show a strong preference for the formation of the N2-alkylated regioisomer. nih.gov

The use of different bases can dramatically alter the outcome. For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF yielded a nearly 1:1 mixture of N1 and N2 products. beilstein-journals.org DFT calculations suggest that chelation mechanisms with certain cations (like cesium) can favor N1 substitution. nih.gov

| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Alkyl Bromide | NaH | THF | High N1 Selectivity | nih.govbeilstein-journals.org |

| 1H-Indazole | Alcohol | DEAD, PPh₃ (Mitsunobu) | - | 1 : 2.5 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | 44% : 40% (Yields) | beilstein-journals.org |

| C-3 Substituted Indazoles | Pentyl Bromide | NaH | THF | High N1 Selectivity | beilstein-journals.org |

An alternative to direct alkylation is to construct the indazole ring with the desired substituent or a precursor already in place. Numerous methods for the synthesis of the 1H-indazole core have been developed. nih.gov These routes often provide access to substituted indazoles that might be difficult to obtain through direct functionalization.

Common cyclization strategies include:

Palladium-catalyzed C-H amination: Intramolecular C-H amination of aminohydrazones can produce 1H-indazoles. nih.gov

Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can undergo cyclization mediated by copper catalysts like Cu₂O or Cu(OAc)₂ to form 1H-indazoles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Arylhydrazones prepared from aldehydes or ketones with appropriate leaving groups (e.g., fluorine) on the aromatic ring can undergo base-mediated intramolecular SNAr to close the indazole ring. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: The reaction of arynes with diazo compounds represents a direct and efficient method for constructing the indazole skeleton. nih.govorganic-chemistry.org

Achieving regioselective functionalization at the N1 position is paramount for the synthesis of the target compound. As discussed under N-alkylation, the conditions can be tuned to favor the thermodynamic N1 product. nih.gov For instance, a methodology leveraging thermodynamic control was developed to be highly selective for N1-alkylation with no detectable N2-alkylated products upon reaction completion. rsc.org This was demonstrated on a large scale, highlighting its practicality for producing N1-alkyl indazoles. rsc.org The key is often the formation of the indazole anion with a suitable counter-ion and solvent system that favors attack from the N1 position. The use of NaH in THF is a prime example of a condition set that reliably favors N1 substitution for a range of substrates. beilstein-journals.orgnih.gov

Synthesis of the Butan-2-amine Side Chain

Following the successful N1-alkylation of the indazole core with a four-carbon chain containing a latent amine group (i.e., a ketone), the final step is the conversion of this group into the target primary amine.

The conversion of a ketone, such as 1-(1H-indazol-1-yl)butan-2-one, to a primary amine is a standard transformation in organic synthesis. Several reliable methods are available. studymind.co.ukfiveable.me

Reductive Amination: This is one of the most direct methods. The ketone is treated with ammonia (B1221849) in the presence of a reducing agent. libretexts.orglumenlearning.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a metal catalyst like Nickel). libretexts.org

Reduction of an Oxime: The ketone can first be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). The resulting oxime can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me

Azide (B81097) Synthesis: While less direct from a ketone, this method involves converting a related alcohol to an alkyl azide via an SN2 reaction, followed by reduction of the azide. libretexts.org For this pathway, the ketone would first need to be reduced to the corresponding alcohol, 1-(1H-indazol-1-yl)butan-2-ol.

| Method | Intermediate | Key Reagents | Reference |

|---|---|---|---|

| Reductive Amination | Imine | NH₃, NaBH₃CN or H₂/Catalyst | libretexts.orglumenlearning.com |

| Oxime Reduction | Oxime | 1. NH₂OH; 2. LiAlH₄ or H₂/Catalyst | fiveable.me |

| Azide Reduction (from alcohol) | Alkyl Azide | 1. NaBH₄; 2. NaN₃; 3. LiAlH₄ or H₂/Catalyst | libretexts.org |

Carbon Chain Elongation Techniques

The construction of the butan-2-amine side chain attached to the indazole nucleus can be achieved through various carbon chain elongation techniques. A primary method involves the N-alkylation of the indazole ring with a pre-functionalized four-carbon electrophile.

One common strategy begins with the alkylation of 1H-indazole with a suitable C4 synthon, such as 1-bromo-2-butanol (B1268025) or 1-tosyloxybutan-2-one. For instance, reacting 1H-indazole with 1-chlorobutan-2-one (B1265656) would yield 1-(1H-indazol-1-yl)butan-2-one. This ketone intermediate serves as a crucial platform for introducing the amine functionality. Subsequent reductive amination of the ketone, using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) or a primary amine followed by reduction, installs the desired amino group, yielding the racemic product.

Alternatively, the butan-2-yl group can be introduced via palladium-catalyzed C-H activation and reductive cyclization strategies, followed by alkylation of the indazole precursor. smolecule.com The introduction of the side chain often follows the construction of the core indazole scaffold. smolecule.comnih.gov

A generalized scheme for this approach is presented below:

Scheme 1: Synthesis via N-alkylation and Reductive Amination

Stereoselective Synthesis of this compound Enantiomers

Due to the presence of a chiral center at the C2 position of the butyl chain, the stereoselective synthesis of the individual enantiomers of this compound is of paramount importance for pharmacological studies. Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

Chiral Auxiliaries in Butan-2-amine Formation

Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. tcichemicals.com In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective formation of the stereocenter.

For example, a chiral auxiliary, such as a derivative of a chiral amino acid, can be condensed with a keto-precursor to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would afford the desired enantiomerically enriched amine. The Evans aldol (B89426) reaction is a well-known method that uses chiral auxiliaries to introduce asymmetry, although it is more complex than direct reduction. tcichemicals.com While direct application to this specific target is not widely documented, the principle remains a viable synthetic strategy.

Asymmetric Catalysis in Side Chain Construction

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. kyoto-u.ac.jpbeilstein-journals.org For the synthesis of this compound, asymmetric catalysis can be applied during the formation of the C-N bond or the reduction of a ketone precursor.

Asymmetric Reductive Amination: The direct conversion of 1-(1H-indazol-1-yl)butan-2-one to the chiral amine can be achieved through asymmetric reductive amination. This involves using a chiral catalyst, often based on transition metals like ruthenium or iridium, in the presence of a hydrogen source.

Asymmetric Mannich and aza-Henry Reactions: Another powerful approach is the asymmetric Mannich reaction, which forms a C-C bond to create a β-amino carbonyl compound. kyoto-u.ac.jpsemanticscholar.org While not directly forming the target, related reactions like the aza-Henry (nitro-Mannich) reaction can be used. nih.gov This would involve the reaction of an imine derived from 1H-indazole with a nitroalkane in the presence of a chiral catalyst. The resulting nitro compound can then be reduced to the amine. Bifunctional catalysts, possessing both Brønsted acid and base sites, have shown significant promise in improving both reactivity and stereocontrol in such reactions. nih.gov

| Catalyst Type | Reaction | Key Features | Potential Application |

| Chiral Ruthenium Complexes | Asymmetric Hydrogenation | High enantioselectivity for ketone reduction. | Reduction of 1-(1H-indazol-1-yl)butan-2-one. |

| Chiral Brønsted Acids | aza-Henry Reaction | Can promote addition to imines with high stereocontrol. nih.gov | Reaction of an indazole-derived imine with nitropropane. |

| Chiral Amine Catalysts | Mannich Reaction | Can be used for the asymmetric addition of aldehydes to ketimines. kyoto-u.ac.jp | Construction of the β-amino aldehyde precursor. |

This table presents potential catalytic systems based on established asymmetric methodologies.

Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. rsc.org This is a classical and robust method for obtaining enantiopure compounds. researchgate.net

The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid. rsc.orggoogle.com The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.com Once a diastereomerically pure salt is isolated, the desired enantiomer of the amine can be liberated by treatment with a base.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in palladium-catalyzed reactions often used for forming the indazole core or for C-C bond formation (like the Heck reaction), the choice of ligand and base is critical. google.com Similarly, in silver-mediated C-H amination for indazole synthesis, the oxidant and solvent system significantly impact the yield. nih.gov

| Reaction Step | Parameter | Typical Conditions/Reagents | Effect on Yield/Selectivity |

| N-Alkylation of Indazole | Base, Solvent | K2CO3, NaH in DMF, Acetonitrile (B52724) | Stronger base and polar aprotic solvent can increase reaction rate and yield. |

| Reductive Amination | Reducing Agent, pH | NaBH3CN, Na(OAc)3BH, H2/Pd-C | Choice of reagent and pH control are critical to prevent side reactions and maximize yield. |

| Asymmetric Catalysis | Catalyst Loading, Temp. | 0.1-10 mol% catalyst, -78°C to RT | Lower temperatures often improve enantioselectivity; catalyst loading affects reaction rate. nih.gov |

| Chiral Resolution | Solvent, Equiv. of Acid | Alcohols, Esters, Water; 0.5-1.0 eq. | The solvent system is crucial for differential crystallization of diastereomeric salts. rsc.org |

This table provides a general overview of parameters that require optimization in the synthesis of N-alkylated amines.

One-Pot and Multi-Component Synthetic Approaches

To improve efficiency and reduce waste, one-pot and multi-component reactions (MCRs) are highly desirable synthetic strategies. researchgate.net These approaches combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents. derpharmachemica.com

A potential one-pot synthesis of this compound could involve the reaction of a suitable ortho-substituted benzaldehyde (B42025) or ketone with a hydrazine (B178648) derivative and a butanal-derived component in the presence of a catalyst that facilitates both the indazole ring formation and the side-chain installation. For example, a copper-catalyzed one-pot, three-component reaction has been used for the synthesis of 2H-indazoles. organic-chemistry.org A similar strategy could be envisioned for the target molecule.

Another approach could be a one-pot Japp–Klingemann reaction followed by cyclization to form the indazole ring with the pre-formed side chain precursor already attached. nih.gov Copper(I)-mediated one-pot syntheses have also been developed for 2,3-dihydro-1H-indazoles, which could potentially be adapted. mdpi.com

Spectroscopic and Structural Characterization of 1 1h Indazol 1 Yl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(1H-indazol-1-yl)butan-2-amine, a complete NMR analysis would involve a combination of one-dimensional and two-dimensional techniques to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms, and to establish the connectivity within the molecule.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the indazole ring and the butan-2-amine substituent. The aromatic region would display signals corresponding to the five protons on the fused benzene (B151609) and pyrazole (B372694) rings of the indazole system. The chemical shifts and coupling patterns of these protons would be characteristic of the 1-substituted indazole ring.

The aliphatic region would contain signals for the protons of the butan-2-amine chain. This would include a triplet for the methyl group (CH₃), a multiplet for the methylene (B1212753) group adjacent to the methyl group (CH₂), a multiplet for the methine proton (CH) attached to the amine group, and signals for the methylene group attached to the indazole nitrogen (NCH₂). The protons of the amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indazole H-3 | ~8.0 | s | - |

| Indazole H-4 | ~7.7 | d | ~8.0 |

| Indazole H-5 | ~7.1 | t | ~7.5 |

| Indazole H-6 | ~7.3 | t | ~7.5 |

| Indazole H-7 | ~7.5 | d | ~8.0 |

| N-CH₂ | ~4.3-4.5 | m | - |

| CH-NH₂ | ~3.0-3.2 | m | - |

| CH₂-CH₃ | ~1.5-1.7 | m | - |

| CH₃ | ~0.9 | t | ~7.5 |

| NH₂ | Variable | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show eleven distinct signals corresponding to the eleven carbon atoms in this compound. The carbon atoms of the indazole ring would resonate in the aromatic region (typically δ 110-140 ppm), while the carbons of the butan-2-amine substituent would appear in the aliphatic region (typically δ 10-60 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indazole C-3 | ~134 |

| Indazole C-3a | ~124 |

| Indazole C-4 | ~121 |

| Indazole C-5 | ~120 |

| Indazole C-6 | ~126 |

| Indazole C-7 | ~110 |

| Indazole C-7a | ~140 |

| N-CH₂ | ~52 |

| CH-NH₂ | ~50 |

| CH₂-CH₃ | ~28 |

| CH₃ | ~10 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the indazole ring and the butan-2-amine side chain.

Furthermore, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the three nitrogen atoms in the molecule, though this is a less common technique.

In the absence of a single crystal suitable for X-ray crystallography, solid-state NMR (ssNMR) could be utilized to study the structure of this compound in its solid form. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra in the solid state, which can be compared with solution-state NMR data to identify any conformational differences.

Chromatographic Methods for Purity Assessment and Isolation

The structural characteristics of this compound, featuring a polar amine group and a relatively nonpolar indazole moiety, allow for its analysis by both HPLC and GC. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities, as well as the specific goals of the analysis, such as routine purity checks or preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of a wide range of organic compounds, and it is particularly well-suited for non-volatile or thermally labile molecules like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For a compound with the structure of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The basic nitrogen of the amine group will be protonated in an acidic mobile phase, increasing its polarity and influencing its retention.

A typical HPLC method for the purity assessment of this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate, with pH adjusted to the acidic range) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the target compound as well as a range of potential impurities with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the indazole ring exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For the isolation of this compound on a larger scale, preparative HPLC would be employed. This involves using a larger column and a higher flow rate to handle greater quantities of the sample mixture. The principles of separation remain the same as in analytical HPLC, but the goal is to collect the fraction containing the pure compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound possesses a moderate molecular weight, its volatility may be sufficient for GC analysis. However, the presence of the polar amine group can lead to peak tailing and poor chromatographic performance on standard nonpolar GC columns due to interactions with active sites on the column surface.

To overcome this, derivatization is often employed. The primary amine group can be converted to a less polar, more volatile derivative, such as a trifluoroacetamide (B147638) (TFA) or a trimethylsilyl (B98337) (TMS) ether. This process not only improves the chromatographic behavior but can also enhance the sensitivity of detection, particularly with mass spectrometry (MS).

A typical GC analysis would utilize a capillary column with a mid-polarity stationary phase. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) is a common detector for organic compounds, while Mass Spectrometry (MS) provides structural information and can be used for definitive identification.

Table 2: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

It is important to note that the applicability of GC without derivatization would need to be experimentally verified, as the thermal stability of this compound under GC inlet conditions is a critical factor.

Computational and Theoretical Chemistry Studies of 1 1h Indazol 1 Yl Butan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For indazole derivatives, these methods offer insights into electronic structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net Studies on various indazole derivatives have employed DFT to determine optimized geometries and understand the distribution of electrons within the molecule. For instance, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. rsc.orgniscpr.res.in This information is crucial for predicting a molecule's reactivity and kinetic stability.

In the context of 1-(1H-indazol-1-yl)butan-2-amine, DFT could be used to model the molecule's three-dimensional structure, predict bond lengths and angles, and calculate its total energy. The HOMO-LUMO gap would indicate the energy required to excite an electron, providing insights into its potential reactivity in chemical reactions. Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to study orbital interactions and atomic charges, which helps in understanding intramolecular interactions and the stability of the molecule. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without using experimental data for parameterization, provide a rigorous approach to studying molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer highly accurate energy calculations. nih.gov For the indazole ring system, ab initio calculations have been instrumental in determining the relative stabilities of its tautomers. nih.gov

For this compound, ab initio methods could be applied to accurately calculate properties such as its dipole moment, polarizability, and other electronic properties. These calculations would complement DFT studies and provide a more complete picture of the molecule's behavior at the quantum level.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govmdpi.combas.bg The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in calculating NMR chemical shifts for indazole derivatives. nih.govacs.org For this compound, GIAO calculations could predict the chemical shifts of the protons and carbons in both the indazole ring and the butan-2-amine side chain. These predicted values, when compared with experimental data, can confirm the compound's structure. Recent advancements in machine learning have also led to the development of highly accurate predictors for ¹H NMR chemical shifts. nih.govmdpi.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. niscpr.res.in By calculating the vibrational modes of this compound, researchers can assign the experimentally observed IR bands to specific molecular motions, such as N-H stretches, C-H bends, and the vibrations of the indazole ring.

Tautomeric Equilibria and Isomer Stability of the Indazole Moiety in this compound

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.netresearchgate.net Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov This stability difference is a key factor in the synthesis and reactivity of indazole derivatives.

In the case of this compound, the butan-2-amine group is attached to the N1 position of the indazole ring, specifying the 1H-tautomer. However, understanding the energetic landscape of tautomerization is still relevant. Computational methods can be used to calculate the energy barrier for the interconversion between the 1H and 2H forms, even with the substituent present. This information is valuable for understanding the potential for isomeric impurities and for designing reaction conditions that favor the desired isomer. The stability of different tautomers can be influenced by factors such as solvent and the presence of intramolecular hydrogen bonds. figshare.com

Table 1: Theoretical Relative Stabilities of Indazole Tautomers Note: This table represents generalized findings for the parent indazole ring system from various computational studies and may not be specific to this compound.

| Tautomer | Relative Energy (kJ/mol) | Computational Method |

| 1H-Indazole | 0 (Reference) | MP2/6-31G nih.gov |

| 2H-Indazole | +15 | MP2/6-31G nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

The butan-2-amine side chain of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space. By rotating the dihedral angles of the side chain and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govyoutube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model how a molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study its interactions with water molecules or other solvents.

Investigate its binding to a biological target, such as a protein active site. nih.govnih.govresearchgate.net

MD simulations can provide insights into the binding affinity and the stability of the molecule-protein complex, which is valuable information for drug design. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. aimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov

Computational studies on various indazole derivatives, performed using Density Functional Theory (DFT), reveal trends that can be extrapolated to this compound. For instance, a study on a series of 1-butyl-1H-indazole-3-carboxamide derivatives calculated HOMO and LUMO energies to determine their electronic properties. nih.gov A larger HOMO-LUMO energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov Conversely, a smaller energy gap indicates a higher propensity for chemical reactions. nih.gov

In the case of this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system. The LUMO, on the other hand, would also likely be located across the aromatic system. The precise energy values and the resulting HOMO-LUMO gap would be influenced by the nature of the substituents. The butan-2-amine group at the N1 position of the indazole ring will modulate these electronic properties. DFT calculations on similar N1-alkylated indazoles have shown that the nature of the alkyl group influences the electronic distribution and, consequently, the reactivity. nih.govbeilstein-journals.org

The following table presents hypothetical HOMO-LUMO data for this compound, based on typical values observed for structurally related indazole derivatives calculated with DFT methods.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -6.0 |

| ELUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

This table is illustrative and represents expected values based on computational studies of similar indazole derivatives.

The calculated global reactivity descriptors, such as chemical hardness and softness, which are derived from the HOMO and LUMO energies, further characterize the molecule's reactivity. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds. uni-muenchen.de It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.dewisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within a molecule.

For this compound, NBO analysis would reveal key intramolecular interactions. A significant interaction would be the delocalization of the lone pair of electrons from the nitrogen atoms of the indazole ring and the amine group into the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the N2 atom of the indazole ring and the antibonding orbitals of the neighboring C-C and C-N bonds contributes to the stability of the ring system.

In a study of methylamine, NBO analysis showed significant stabilization energy from the delocalization of the nitrogen lone pair into the antiperiplanar C-H antibond. wisc.edu Similar hyperconjugative interactions are expected in this compound. The analysis quantifies these interactions in terms of stabilization energy (E(2)), where a higher E(2) value indicates a stronger interaction. wisc.edu

A hypothetical NBO analysis for this compound might reveal the following significant intramolecular interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N2) of Indazole | σ(N1-C) | ~5-10 |

| LP(N) of Amine | σ(C-C) of Butyl Chain | ~2-5 |

| σ(C-H) of Butyl Chain | σ*(N-C) | ~1-3 |

This table is illustrative and presents expected interactions and stabilization energies based on NBO analyses of analogous molecules.

These interactions collectively influence the molecule's conformation, stability, and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is colored to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. nih.govnih.gov

For this compound, the MEP map would show the most negative potential localized around the nitrogen atoms of the indazole ring and the nitrogen atom of the butan-2-amine side chain, due to their lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors.

The hydrogen atoms of the amine group and those attached to the aromatic ring would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The butyl chain would generally show a more neutral potential.

Computational studies on other indazole derivatives have used MEP maps to identify reactive sites. nih.gov For instance, in 1-butyl-1H-indazole-3-carboxamide derivatives, the MEP analysis highlighted the electrophilic sites on the oxygen and nitrogen atoms and the nucleophilic sites on the hydrogen atoms. nih.gov

A hypothetical description of the MEP map for this compound is provided in the table below:

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Indazole N2 Atom | Highly Negative | Site for electrophilic attack/H-bond donation |

| Amine N Atom | Negative | Site for electrophilic attack/H-bond donation |

| Amine H Atoms | Positive | Site for nucleophilic attack/H-bond acceptance |

| Indazole Ring H Atoms | Slightly Positive | Site for nucleophilic attack |

| Butyl Chain | Neutral | Largely non-polar interactions |

This table provides an expected qualitative description of the MEP map for the specified compound.

Chemical Reactivity and Derivatization Strategies of 1 1h Indazol 1 Yl Butan 2 Amine

Functionalization of the Indazole Ring System

The indazole nucleus, a bicyclic aromatic heterocycle, is amenable to various functionalization reactions, typically electrophilic substitution and transition-metal-catalyzed cross-coupling. rasayanjournal.co.inaustinpublishinggroup.com While the presence of the butan-2-amine substituent can influence the regioselectivity of these reactions, established methodologies for indazole modification provide a framework for potential derivatization strategies. Functionalization allows for the introduction of new chemical groups to modulate the molecule's electronic, steric, and physicochemical properties.

Key functionalization strategies for the indazole ring include:

Halogenation: The introduction of halogen atoms (Br, I) at various positions of the indazole ring serves as a crucial step for subsequent cross-coupling reactions. chim.it

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds, enabling the attachment of aryl, vinyl, and alkynyl groups to the indazole core. rasayanjournal.co.inaustinpublishinggroup.com This is a powerful method for creating structural diversity.

Nitration: The indazole ring can be nitrated, typically using reagents like ferric nitrate, to introduce a nitro group. chim.it This group can then be reduced to an amine, providing another point for further derivatization.

Alkylation and Acylation: Direct alkylation or acylation of the indazole ring can be achieved, although controlling the regioselectivity between the N1 and N2 positions can be challenging and often depends on the reaction conditions. researchgate.net

Table 1: Potential Functionalization Reactions of the Indazole Ring

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Resulting Moiety |

| Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | C3, C5, etc. | Bromo, Iodo |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C3, C5 (from halogenated precursor) | Aryl |

| Heck Coupling | Alkene, Pd catalyst, Base | C3 (from halogenated precursor) | Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C3 (from halogenated precursor) | Alkynyl |

| Nitration | Fe(NO₃)₃, TEMPO | C3 | Nitro |

Microwave-assisted organic synthesis has emerged as an efficient technique for the functionalization of indazoles, often leading to increased reaction rates and higher yields compared to conventional heating methods. rasayanjournal.co.in

Chemical Modifications of the Butan-2-amine Side Chain

The primary amine group on the butan-2-amine side chain is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions with a wide range of electrophiles.

Common modifications include:

Acylation/Amide Bond Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This is one of the most common methods for attaching new functionalities.

Alkylation: The primary amine can be alkylated using alkyl halides to yield secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method to produce secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their distinct chemical and biological properties.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Table 2: Derivatization Reactions of the Butan-2-amine Side Chain

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride | Secondary Amine (Isopropyl) |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Thiourea Formation | Phenyl isothiocyanate | Thiourea |

Introducing moieties like piperazine (B1678402) via side-chain modification can alter pharmacokinetic parameters and improve properties such as water solubility. nih.gov

Chelation Chemistry and Ligand Properties

Compounds containing multiple heteroatoms, such as 1-(1H-indazol-1-yl)butan-2-amine, have the potential to act as chelating ligands in coordination chemistry. This molecule possesses two potential coordination sites: the sp²-hybridized nitrogen atom at the N2 position of the indazole ring and the nitrogen atom of the butan-2-amine side chain.

The spatial arrangement of these two nitrogen atoms could allow the molecule to function as a bidentate ligand, forming a stable chelate ring with a metal ion. The study of poly(indazolyl)methanes, which are structurally related, highlights the chelating potential of the indazole moiety. elsevierpure.comnih.gov The formation of metal chelates can significantly alter the electronic and steric properties of the organic ligand and is a foundational concept in the development of catalysts and materials. The antifungal activity of some indazole derivatives has been shown to be enhanced upon chelation with metal ions like Ni²⁺. researchgate.net

Table 4: Potential Chelation Properties

| Property | Description |

| Potential Ligand Type | Bidentate |

| Potential Donor Atoms | N (indazole ring, N2), N (amine side chain) |

| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Pd²⁺) |

| Resulting Complex | Metal chelate with a stable ring structure |

| Characterization | UV-Vis, FT-IR, NMR spectroscopy, X-ray crystallography |

The interaction between the ligand and a metal ion is typically confirmed by shifts in spectroscopic signals, such as changes in the absorption bands in UV-Vis spectra or vibrational frequencies in FT-IR spectra upon complexation. nih.gov

Synthesis of Research Probes based on the this compound Scaffold

A research probe is a molecule used to study biological systems, often by incorporating a reporter tag such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope. The this compound scaffold can be readily adapted for this purpose due to its versatile reactive handles. Indazole-based compounds are used as research tools in biochemical assays. smolecule.com

Strategies for developing research probes from this scaffold include:

Labeling the Amine Side Chain: The primary amine is an ideal site for attaching probes. For example, reacting the amine with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) or biotin would yield a fluorescently labeled or biotinylated probe, respectively.

Labeling the Indazole Ring: If the amine group is essential for a specific biological interaction, the indazole ring can be functionalized instead. A halogenated precursor could undergo a Sonogashira coupling with an alkyne-functionalized reporter tag or a Suzuki coupling with a boronic acid-functionalized tag. austinpublishinggroup.com This approach preserves the primary amine for its intended interactions.

Table 5: Strategies for Synthesizing Research Probes

| Probe Type | Labeling Strategy | Reagent/Tag Example | Attachment Site |

| Fluorescent Probe | Amide coupling | Fluorescein-NHS ester | Butan-2-amine side chain |

| Affinity Probe | Amide coupling | Biotin-NHS ester | Butan-2-amine side chain |

| Fluorescent Probe | Suzuki Coupling | Bodipy-boronic acid | Indazole Ring (via halogenated intermediate) |

| Click Chemistry Handle | Sonogashira Coupling | Ethynyl-trimethylsilane (followed by deprotection) | Indazole Ring (via halogenated intermediate) |

These derivatization strategies enable the conversion of the core scaffold into specialized tools for chemical biology and molecular pharmacology research, allowing for visualization, isolation, and quantification of molecular targets.

Potential Applications in Fundamental Chemical Research Excluding Biological and Clinical Contexts

As a Precursor for Novel Chemical Entities

The indazole scaffold is a well-established building block in organic synthesis, primarily due to the reactivity of the pyrazole (B372694) and benzene (B151609) rings, allowing for a variety of chemical transformations. mdpi.comnih.gov The presence of both a secondary amine and the indazole nucleus in 1-(1H-indazol-1-yl)butan-2-amine offers multiple reaction sites for the synthesis of novel, non-biologically focused chemical entities.

The secondary amine group can readily undergo a range of reactions, including:

N-alkylation and N-arylation: Introduction of further substituents on the nitrogen atom can lead to the formation of more complex tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides can produce a variety of amides, which can serve as intermediates for further synthetic manipulations.

Reductive amination: The amine can be reacted with aldehydes or ketones to form imines, which upon reduction, yield more complex secondary or tertiary amines.

The indazole ring itself can be functionalized through various reactions, such as electrophilic aromatic substitution on the benzene ring, or metal-catalyzed cross-coupling reactions. The N1-substitution with the butan-2-amine group can influence the regioselectivity of these reactions. beilstein-journals.orgresearchgate.net The development of regioselective N-alkylation methods for indazoles is an active area of research, and understanding the directing effects of the existing N1-substituent is crucial for predictable synthetic outcomes. nih.govnih.govresearchgate.net

These synthetic pathways could be employed to create novel ligands for coordination chemistry, building blocks for supramolecular structures, or precursors for new materials with interesting photophysical or electronic properties. The chirality of the butan-2-amine side chain also introduces the potential for synthesizing enantiomerically pure compounds for use in asymmetric synthesis or catalysis.

As a Model Compound for Studies in Heterocyclic Chemistry

The indazole ring system is known to exhibit annular tautomerism, with the proton on the nitrogen atom being able to reside on either N1 or N2. nih.gov While 1H-indazole is generally the more thermodynamically stable tautomer, the energy difference can be influenced by substituents and the surrounding environment. nih.gov In this compound, the presence of the alkyl group at the N1 position quenches this tautomerism, locking the structure in the 1H-form. researchgate.net

This fixed tautomeric form makes it an excellent model compound for studying the fundamental chemical and physical properties of N1-substituted indazoles. For instance, it can be used to:

Investigate the influence of the N1-substituent on the aromaticity and electronic distribution of the indazole ring system.

Study the regioselectivity of further functionalization reactions on the indazole nucleus without the complication of a tautomeric equilibrium.

Serve as a reference compound in spectroscopic studies (e.g., NMR, IR, UV-Vis) to help elucidate the structures of more complex indazole derivatives.

Understanding the impact of the N1-butan-2-amine substituent on the reactivity and properties of the indazole core can provide valuable insights for the rational design of other N-substituted heterocyclic compounds with tailored characteristics.

Applications in Analytical Standard Development for Research

In recent years, a large number of synthetic cannabinoids have emerged as substances of abuse. Many of these compounds possess an indazole core structure. nih.gov The constant emergence of new derivatives with slight structural modifications presents a significant challenge for forensic and analytical laboratories. researchgate.netgcms.cz To accurately identify and quantify these substances, well-characterized analytical reference standards are essential. nih.gov

While this compound itself is not a controlled synthetic cannabinoid, its structural similarity to precursors, metabolites, or analogues of these substances makes it a valuable candidate for use as an analytical standard in research settings. It can be used to:

Develop and validate new analytical methods (e.g., GC-MS, LC-MS) for the detection of indazole-based synthetic cannabinoids. nih.gov

Serve as an internal standard in quantitative analyses to improve the accuracy and precision of the measurements.

Aid in the structural elucidation of unknown indazole derivatives found in seized materials by providing a known fragmentation pattern in mass spectrometry.

The availability of a pure, well-characterized standard like this compound is crucial for the forensic and toxicological research community to keep pace with the evolving landscape of novel psychoactive substances.

Investigation of its Role in Non-biological Catalysis or Materials Science (if evidence exists)

The potential for this compound to be used in non-biological catalysis and materials science is an area that remains largely unexplored but holds significant promise. The presence of multiple nitrogen atoms in the molecule makes it a potential ligand for the coordination of metal ions. nih.govmdpi.com

Potential applications in catalysis: The chiral butan-2-amine moiety, combined with the coordinating ability of the indazole ring, could allow this compound to act as a chiral ligand in asymmetric catalysis. Metal complexes of this ligand could potentially catalyze a variety of organic transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity.

Potential applications in materials science: Indazole derivatives have been investigated for their photoluminescent properties and their use in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific steric and electronic properties of the this compound ligand could lead to the formation of novel materials with interesting optical, electronic, or porous properties. These materials could find applications in areas such as sensing, light-emitting devices, or gas storage.

While there is currently no direct evidence in the scientific literature for the use of this compound in these specific applications, its chemical structure suggests that it is a promising candidate for future research in these fields.

Future Directions in the Academic Chemical Research of 1 1h Indazol 1 Yl Butan 2 Amine

Exploration of Undiscovered Synthetic Pathways

While established methods for the synthesis of indazole derivatives exist, the pursuit of more efficient, stereoselective, and environmentally benign routes for 1-(1H-indazol-1-yl)butan-2-amine is a key area for future research. Current synthetic strategies for related compounds often involve multi-step processes that may suffer from limitations in yield and scalability.

Future investigations could focus on the development of novel synthetic strategies, including:

Asymmetric Synthesis: Developing novel asymmetric synthetic methods to selectively produce the (R) or (S) enantiomer of this compound is a significant goal. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the butan-2-amine moiety during its introduction to the indazole ring.

C-H Activation: Exploring direct C-H activation/amination reactions on an indazole precursor could provide a more atom-economical and efficient synthesis. nih.gov This approach would avoid the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of reaction control, safety, and scalability for the synthesis of this compound.

| Potential Synthetic Pathway | Key Features | Potential Advantages |

| Catalytic Asymmetric Synthesis | Use of chiral metal catalysts (e.g., Rhodium, Iridium) or organocatalysts. | High enantioselectivity, potential for catalytic turnover. |

| Biocatalytic Synthesis | Employment of enzymes (e.g., transaminases) for the stereoselective amination step. | High stereospecificity, mild reaction conditions, environmentally friendly. |

| Convergent Synthesis | Synthesizing the indazole and the chiral butan-2-amine fragments separately before a final coupling step. | Modular approach, allows for easy diversification of both fragments. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and dynamics of this compound is fundamental. While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used for the characterization of indazole derivatives, the application of more advanced and specialized techniques could provide deeper insights. researchgate.net

Future research should employ a multi-technique approach for a comprehensive spectroscopic profile:

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for confirming the absolute configuration of the chiral center and studying its conformational preferences in solution.

Solid-State NMR (ssNMR): For the characterization of different solid forms, ssNMR can provide detailed information about the local environment of atoms in the crystal lattice, complementing data from X-ray diffraction.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformers of the molecule in the gas phase.

| Spectroscopic Technique | Information Gained | Research Application |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and solution-phase conformation. | Stereochemical assignment and conformational analysis. |

| Solid-State NMR (ssNMR) | Information on molecular packing and dynamics in the solid state. | Polymorph identification and characterization. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of gas-phase conformers. | Study of intrinsic molecular properties and conformational landscape. |

High-Throughput Computational Screening for Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental work. High-throughput computational screening can be employed to explore the potential chemical transformations of this compound in a time- and resource-efficient manner.

Future computational studies could focus on:

Reaction Prediction: Utilizing quantum chemical calculations and machine learning algorithms to predict the outcome of various potential reactions involving the amine or the indazole ring system.

Catalyst Screening: In silico screening of different catalysts for specific transformations, such as functionalization of the indazole core or derivatization of the amine group, can accelerate the discovery of new reactions.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the detailed mechanisms of known and novel reactions, providing insights into transition states and reaction energetics. researchgate.net

Development of Novel Chemical Reactions Involving the Compound

The reactivity of this compound is dictated by the presence of the nucleophilic amine group and the aromatic indazole ring system. While general reactions of amines and indazoles are known, the development of novel and selective chemical transformations for this specific molecule is a promising area of research. smolecule.com

Future research could explore:

Selective Functionalization: Developing methods for the selective functionalization of the indazole ring at different positions (e.g., C3, C5, C6) while the amine group is protected. This could involve directed metalation or C-H activation strategies.

Derivatization of the Amine Group: Exploring a wide range of reactions at the primary amine, such as reductive amination, acylation, and sulfonylation, to generate a library of derivatives with diverse properties.

Ring-Opening and Rearrangement Reactions: Investigating the possibility of novel ring-opening or rearrangement reactions of the indazole core under specific conditions to access new heterocyclic scaffolds.

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a significant impact on its physical and chemical properties. The existence of multiple crystalline forms (polymorphs) of this compound is a distinct possibility that warrants thorough investigation.

Future research in this area should include:

Q & A

Q. Key Factors :

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic reactivity .

- Temperature Control : Higher temps (80°C) reduce reaction time but may increase byproducts.

Basic: How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.